HCMV Polymerase IC₅₀ and Aqueous Solubility Advantage Over Amide and Unsubstituted Analogs
In a direct head‑to‑head comparison, the carboxylic‑acid‑substituted pyrido[2,3‑b]pyrazine analog (compound 25, which contains the core carboxylic acid motif present in CAS 914637‑60‑8) achieved an HCMV polymerase IC₅₀ of 0.40 μM, comparable to the N‑methyl imidazolidinone analog (compound 23, IC₅₀ = 0.31 μM), but with markedly superior thermodynamic aqueous solubility (5661 μM vs. <1.56 μM for the unsubstituted reference compound 4) [1][2]. This solubility advantage directly addresses a common formulation liability in antiviral candidates, while the retained polymerase potency confirms that the carboxylic acid handle does not sacrifice target engagement [1]. The downstream antiviral EC₅₀ for compound 25 was 1.3 μM, and the selectivity window (TI = hERG IC₅₀/AV EC₅₀) was 18 [1].
| Evidence Dimension | HCMV polymerase inhibition, aqueous solubility, antiviral EC₅₀, hERG TI |
|---|---|
| Target Compound Data | Compound 25 (carboxylic acid analog): HCMV Pol IC₅₀ = 0.40 μM; thermodynamic solubility = 5661 μM; AV EC₅₀ = 1.3 μM; hERG IC₅₀ = 24 μM; TI = 18 |
| Comparator Or Baseline | Compound 23 (N‑methyl imidazolidinone): HCMV Pol IC₅₀ = 0.31 μM; Compound 4 (unsubstituted core): solubility <1.56 μM |
| Quantified Difference | Thermodynamic solubility: >3600‑fold higher for the carboxylic acid analog (5661 μM) vs. unsubstituted core (<1.56 μM); HCMV Pol IC₅₀: within 1.3‑fold of comparator 23 |
| Conditions | HCMV polymerase biochemical assay; MRC‑5 cell antiviral assay; thermodynamic solubility measured via shake‑flask method; hERG patch‑clamp assay (IC₅₀ values up to 40 μM) |
Why This Matters
For procurement decisions, the combination of retained polymerase potency and dramatic solubility enhancement makes the carboxylic acid scaffold a superior starting point for lead optimization, reducing the need for late‑stage solubilizing group introduction.
- [1] K. Zuo et al., "Discovery of Novel Pyrido[2,3‑b]pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition," ChemMedChem, vol. 20, no. 6, p. e202400629, Dec. 2024. (Table 1 and accompanying text for compound 25 data.) View Source
- [2] K. Zuo et al., ChemMedChem 2024, Supporting Information Table S1: thermodynamic solubility data for compound 25. View Source
